4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a diethylsulfamoyl group at the 4-position and a 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl amine moiety. The diethylsulfamoyl group (SO₂N(C₂H₅)₂) is a strong electron-withdrawing substituent, likely enhancing metabolic stability and influencing binding interactions. While direct synthesis data for this compound is absent in the provided evidence, analogous synthesis routes involve nucleophilic substitution, hydrazide-isothiocyanate coupling, and cyclization reactions .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-4-22(5-2)27(24,25)15-9-7-14(8-10-15)18(23)21-19-20-16-11-6-13(3)12-17(16)26-19/h7-10,13H,4-6,11-12H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBQWMXJYBDQNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (BG15234)
- Molecular Formula : C₁₅H₁₅FN₂OS
- Molecular Weight : 290.36 g/mol
- Key Differences : Replaces the diethylsulfamoyl group with a fluorine atom.
- Implications: The fluorine atom is smaller and less polar than the diethylsulfamoyl group, reducing steric hindrance and increasing lipophilicity (logP ~2.8 estimated).
2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (Y020-0559)
- Molecular Formula : C₂₁H₂₈N₄O₂S
- Molecular Weight : 400.54 g/mol
- Key Differences : Replaces the benzamide core with an acetamide linker and introduces a 4-methoxyphenylpiperazine group.
- Implications: The acetamide backbone may increase flexibility compared to the rigid benzamide.
Functional Group Comparisons
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | BG15234 | Y020-0559 |
|---|---|---|---|
| Molecular Weight | 444.56 g/mol | 290.36 g/mol | 400.54 g/mol |
| logP (Estimated) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Donors | 2 | 2 | 1 |
| Hydrogen Bond Acceptors | 6 | 4 | 5 |
| Polar Surface Area | ~110 Ų | ~75 Ų | ~85 Ų |
- Diethylsulfamoyl Group : Increases polarity and hydrogen-bond acceptor capacity compared to BG15234’s fluorine. This may improve aqueous solubility but reduce blood-brain barrier permeability.
- Tetrahydrobenzothiazol Moiety : Common across all analogs, suggesting shared conformational preferences for target binding .
Research Findings and Implications
- Structural Stability : The absence of tautomerism in the target compound (vs. triazole-thiones in ) simplifies analytical characterization and formulation .
- Activity Predictions : The diethylsulfamoyl group’s electron-withdrawing nature may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase isoforms) compared to BG15234’s fluorine .
- Limitations: No direct biological data is provided for the target compound. Analogs like Y020-0559 prioritize CNS targets (e.g., serotonin receptors) due to piperazine substituents, suggesting divergent therapeutic applications .
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